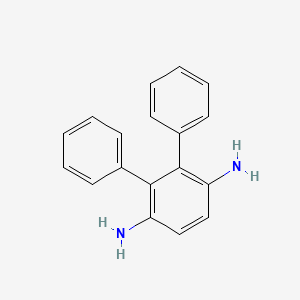

1,4-Benzenediamine, diphenyl-

Description

Significance within Aromatic Amine Chemistry

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental in numerous areas of chemical synthesis and materials science. ontosight.ai 1,4-Benzenediamine, diphenyl- holds a notable position within this class due to its specific structural features and reactivity. ontosight.ai The presence of two secondary amine groups and three phenyl rings contributes to its distinct electronic and steric properties. ntu.edu.twsolubilityofthings.com

Its significance stems from several key aspects:

Antioxidant Properties: Like many aromatic amines, N,N'-diphenyl-1,4-phenylenediamine is recognized for its role as an antioxidant. nih.govebi.ac.uk This property is crucial in various industrial applications, particularly in the rubber and polymer industries, where it helps to prevent degradation caused by oxidation. solubilityofthings.comwikipedia.org Derivatives of p-phenylenediamines are specifically used as antiozonants in rubber products. wikipedia.org

Precursor in Polymer Chemistry: The compound serves as a valuable monomer or intermediate in the synthesis of advanced polymers. ntu.edu.twsolubilityofthings.com Its rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. ntu.edu.tw For instance, it has been used to create novel soluble aromatic polyamides with high glass-transition temperatures and excellent thermal stability. ntu.edu.tw

Redox Activity: The molecule can undergo oxidation to form stable radical cations, a characteristic feature of p-phenylenediamine (B122844) derivatives known as Wurster salts. wikipedia.org This redox activity is fundamental to its application in areas like corrosion inhibition, where it can interact with metal oxide surfaces. acs.org

Role in Materials Science: The planar conformation of the molecule allows for effective π-π stacking interactions, making it suitable for applications in electronics. solubilityofthings.com Its electron-donating properties are leveraged in the development of organic light-emitting diodes (OLEDs). solubilityofthings.com

Overview of Research Trajectories for N,N'-Diphenyl-1,4-phenylenediamine

Research into N,N'-diphenyl-1,4-phenylenediamine has followed several distinct yet interconnected trajectories, reflecting its versatility and the evolution of scientific inquiry.

Early Research: Initial investigations likely focused on its synthesis and fundamental characterization, establishing its basic chemical and physical properties. This foundational work paved the way for exploring its utility in various applications.

Industrial Applications: A significant body of research has been dedicated to its use as an industrial chemical, particularly as an antioxidant and antiozonant for rubber and polymers. solubilityofthings.comwikipedia.org This line of inquiry investigates its effectiveness in preventing material degradation under various conditions.

Advanced Materials: More recent research has shifted towards its incorporation into high-performance materials. ntu.edu.tw This includes the synthesis of novel polymers with enhanced thermal and mechanical properties, as well as its use in electronic and optoelectronic devices. ntu.edu.twsolubilityofthings.com For example, research has explored its use in creating soluble triphenylamine-containing aromatic polyamides. ntu.edu.tw

Electrochemical Studies: The redox properties of N,N'-diphenyl-1,4-phenylenediamine have prompted investigations into its electrochemical behavior. researchgate.net These studies are crucial for its application in areas such as corrosion inhibition and as a component in electrochemical systems. acs.orgresearchgate.net

Environmental and Biological Research: With the widespread use of its derivatives, there is growing interest in the environmental fate and biological effects of substituted p-phenylenediamines and their transformation products. acs.orgnih.govnih.govresearchgate.netacs.org

Evolution of Academic Inquiry into Diphenyl-Substituted p-Phenylenediamines

The academic inquiry into diphenyl-substituted p-phenylenediamines has evolved from a focus on fundamental synthesis and industrial applications to a more nuanced exploration of their role in advanced materials and biological systems.

Initially, the primary interest was in their synthesis and utility as antioxidants. nih.govebi.ac.uk This was driven by industrial needs for stabilizing materials like rubber. wikipedia.org

Subsequently, academic research began to delve deeper into the structure-property relationships of these compounds. The introduction of bulky diphenyl groups was recognized as a strategy to modify the properties of polymers, such as by interrupting intermolecular hydrogen bonding in polyamides to improve solubility and processability. ntu.edu.tw This led to the development of new high-performance polymers with tailored characteristics. ntu.edu.tw

More recently, the focus has expanded to include the electrochemical and photophysical properties of these molecules, opening up new avenues for their use in electronics and optoelectronics. solubilityofthings.com The ability of the triphenylamine (B166846) unit, which can be derived from N,N'-diphenyl-1,4-phenylenediamine, to act as a hole-transporting material has made it a subject of interest in the field of organic electronics. ntu.edu.tw

Furthermore, the environmental presence of substituted p-phenylenediamines and their degradation products, such as quinones, has become a significant area of academic investigation. acs.orgnih.govnih.gov Studies now focus on their occurrence, fate, and potential ecological impact, reflecting a broader trend in chemical research towards understanding the life cycle and environmental footprint of chemical compounds. acs.orgnih.govnih.govresearchgate.netacs.org

Interactive Data Tables

Physical and Chemical Properties of N,N'-Diphenyl-1,4-phenylenediamine

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂ | nih.govnist.gov |

| Molecular Weight | 260.33 g/mol | nist.govsigmaaldrich.com |

| Appearance | Gray or dark gray powder or flakes | nih.gov |

| Melting Point | 135-145 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 220-225 °C at 0.5-1.33 hPa | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.3 g/cm³ at 20 °C | sigmaaldrich.com |

| Solubility | Soluble in monochlorobenzene, benzene (B151609), DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly soluble in alcohol. Almost insoluble in petroleum ether and water. | nih.gov |

| CAS Number | 74-31-7 | merckmillipore.comnist.gov |

Solubility of N,N'-Diphenyl-1,4-phenylenediamine in Various Solvents

| Solvent | Solubility | Reference |

| Water | Almost insoluble | nih.gov |

| Petroleum Ether | Almost insoluble | nih.gov |

| Alcohol | Slightly soluble | nih.gov |

| Monochlorobenzene | Soluble | nih.gov |

| Benzene | Soluble | nih.gov |

| Dimethylformamide (DMF) | Soluble | nih.gov |

| Ether | Soluble | nih.gov |

| Chloroform | Soluble | nih.gov |

| Acetone | Soluble | nih.gov |

| Ethyl acetate | Soluble | nih.gov |

| Isopropyl acetate | Soluble | nih.gov |

| Glacial acetic acid | Soluble | nih.gov |

Structure

3D Structure

Properties

CAS No. |

39529-22-1 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2,3-diphenylbenzene-1,4-diamine |

InChI |

InChI=1S/C18H16N2/c19-15-11-12-16(20)18(14-9-5-2-6-10-14)17(15)13-7-3-1-4-8-13/h1-12H,19-20H2 |

InChI Key |

ROPCXUHUYPCFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Benzenediamine, Diphenyl and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing N,N'-diphenyl-1,4-phenylenediamine and its derivatives have historically relied on condensation and amination reactions. These methods have evolved from harsh reaction conditions to more efficient and milder catalytic systems.

Condensation Reactions in N,N'-Diphenyl-1,4-phenylenediamine Synthesis

Another approach involves the condensation of 4-fluoronitrobenzene with N,N′-diphenyl-1,4-phenylenediamine in a dipolar solvent in the presence of a base. ntu.edu.tw This reaction is followed by a reduction step to yield N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. ntu.edu.tw

A one-step synthesis for N,N'-dialkyl-p-phenylenediamines has also been reported through the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air. rsc.org This reaction proceeds at room temperature with high atom economy, producing water as the main byproduct. rsc.org

Amination Strategies for p-Phenylenediamine (B122844) Derivatives

Modern organic synthesis has introduced powerful catalytic methods for the formation of C-N bonds, which are highly applicable to the synthesis of p-phenylenediamine derivatives. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org This reaction offers a versatile and efficient route to synthesize aryl amines under relatively mild conditions. wikipedia.org For instance, the reaction of iodobenzene (B50100) with aniline (B41778) can be catalyzed by palladium complexes to form diphenylamine (B1679370), and by extension, this methodology can be applied to create N,N'-diphenyl-p-phenylenediamine from p-diaminobenzene and an aryl halide. researchgate.netresearchgate.net The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides with high functional group tolerance. wikipedia.orglibretexts.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative for forming C-N bonds. wikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures and polar solvents. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is particularly useful for the amination of aryl halides. wikipedia.org For example, N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine has been synthesized via a palladium-catalyzed amination reaction between 4-nitrodiphenylamine (B16768) and 4,4′-dibromobiphenyl, followed by reduction. researchgate.net

Table 1: Comparison of Catalytic Amination Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Ligands | Phosphine-based (e.g., BINAP, DPPF) | Diamines, Acetylacetonates |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, modern methods are milder |

| Substrate Scope | Broad, high functional group tolerance | Traditionally required activated aryl halides, broader with new ligands |

| Key Advantage | High efficiency and broad applicability | Lower cost of catalyst |

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of N,N'-diphenylbenzene-1,4-diamine derivatives, avoiding the need for harsh reagents and minimizing waste.

Green Electrochemical Methods for N,N'-Diphenylbenzene-1,4-diamine Derivatives

A notable green electrochemical method involves the synthesis of new organosulfur derivatives of N,N′-diphenylbenzene-1,4-diamine. This method is based on the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles. The reaction is carried out in a water/ethanol mixture at a carbon electrode, offering high yields and high atom economy without the use of toxic reagents and solvents.

The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of sulfite (B76179) ions as nucleophiles also provides a pathway to sulfonated derivatives. sid.ir The electrochemically generated quinone-diimine intermediate participates in a Michael-type reaction with the sulfite ion. sid.ir

Controlled-Potential Electrolysis Techniques

Controlled-potential electrolysis is a key technique in the electrochemical synthesis of N,N'-diphenylbenzene-1,4-diamine derivatives. This method allows for the selective oxidation of the starting material to form a reactive intermediate. The electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine (DPD) has been studied using cyclic voltammetry and controlled-potential coulometry. The results show that DPD undergoes a two-electron oxidation process to form N,N′-diphenyl-p-quinonediimine. This intermediate can then react with various nucleophiles, such as arylsulfinic acids, to form new derivatives through a Michael addition reaction. This technique has been successfully used to synthesize N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives in good yields at a carbon electrode.

Synthesis of Advanced Derivatives

The core structure of N,N'-diphenyl-1,4-phenylenediamine can be functionalized to create advanced derivatives with tailored properties for specific applications, such as electrochromic polymers.

The synthesis of novel electroactive poly(amide-imide)s (PAIs) often starts with the creation of a bistriphenylamine diamine monomer. For example, N,N′-bis(4-aminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine can be synthesized and subsequently used to create dicarboxylic acid monomers. rsc.org These monomers are then polymerized to form PAIs with desirable electrochromic properties, exhibiting reversible oxidation and distinct color changes. rsc.org

The introduction of bulky, propeller-shaped triphenylamine (B166846) units into polyamide backbones can improve their solubility and thermal properties by disrupting intermolecular hydrogen bonding and reducing crystallinity. ntu.edu.tw

Preparation of Triphenylamine-Containing Aromatic Polyamides from N,N'-Diphenyl-1,4-phenylenediamine

Aromatic polyamides containing the triphenylamine moiety are a significant class of high-performance polymers. These materials are known for their high thermal stability and good mechanical properties. However, their applications have often been limited by poor solubility, which makes processing difficult. To address this, researchers have focused on modifying the polymer backbone to enhance solubility without compromising thermal performance.

One successful approach involves creating novel aromatic poly(amine amide)s and polyamides from derivatives of N,N'-Diphenyl-1,4-phenylenediamine. The synthesis begins with the preparation of new monomers, either dicarboxylic acids or diamines, which incorporate the bulky, non-coplanar triphenylamine structure.

These monomers are then polymerized with various aromatic diamines or dicarboxylic acids, respectively, through methods like direct phosphorylation polycondensation. researchgate.netgoogle.com The incorporation of the propeller-shaped triphenylamine units disrupts the intermolecular hydrogen bonding and reduces the packing efficiency of the polymer chains. This structural disruption is key to achieving enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.netgoogle.com

The resulting polyamides are typically amorphous and can be cast from solution into transparent, tough, and flexible films. researchgate.netgoogle.com These films exhibit excellent thermal stability, with glass-transition temperatures (Tg) often exceeding 250°C and 10% weight-loss temperatures above 550°C in a nitrogen atmosphere. researchgate.netgoogle.com

Table 1: Properties of Triphenylamine-Containing Aromatic Polyamides

| Polymer Property | Value | Source |

| Inherent Viscosities | 0.50–1.02 dL/g | researchgate.net |

| Glass-Transition Temperatures (Tg) | 257–287 °C | google.com |

| 10% Weight-Loss Temperatures (T10) | > 550 °C | google.com |

| Char Yield at 800°C (in N2) | > 60% | researchgate.net |

| Solubility | Soluble in NMP, DMAc, DMF, DMSO | researchgate.netgoogle.com |

Novel Diacetylene Derivatives Incorporating N,N'-Diphenyl-1,4-phenylenediamine Moieties

Information regarding the specific synthesis of novel diacetylene derivatives incorporating N,N'-Diphenyl-1,4-phenylenediamine moieties was not available in the consulted research.

Synthesis of Hole Transport Polymers from N,N'-Diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine

Polymers designed for hole transport are crucial components in organic electroluminescent (EL) devices. Triarylamines are widely used for this purpose due to their ability to form stable radical cations. To enhance the long-term stability and processability of these materials, researchers have developed polymeric versions.

New hole transport polymers have been successfully prepared by the polyaddition of N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine (also known as PDA or TPD) with diolefin compounds like divinylbenzene (B73037) (DVB) or diisopropenylbenzene. The synthesis of the TPD monomer itself can be achieved via a palladium-catalyzed reaction between N,N'-diphenyl-1,4-phenylenediamine and 4-bromotoluene, using sodium tert-butoxide as the base.

The polymerization is a radical addition process. For example, the polyaddition of TPD and 1,3-diisopropenylbenzene (B1663925) can be carried out to create a novel polymer, poly(N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine-1,3-diisopropenylbenzene). These polymers are characterized by their high glass transition temperatures and low oxidation potentials, which are desirable properties for hole transport layers in EL devices.

Characterization using cyclic voltammetry shows that these polymers have low, chemically irreversible oxidation potentials. This stability is critical for the operational lifetime of an electronic device. When used as a hole transporting layer in double-layer electroluminescent devices, these polymers facilitate efficient hole injection, leading to bright emissions. For instance, a device using one such polymer as the hole transport layer and a tris(8-hydroxyquinoline)aluminium (Alq3) derivative as the emitting layer produced bright blue and yellow electroluminescence.

Table 2: Characteristics of Hole Transport Polymers based on TPD

| Monomer 1 | Monomer 2 | Polymer Name | Key Properties | Source |

| N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine (TPD) | Divinylbenzene (DVB) | Poly(TPD-DVB) | High glass transition temperature, Low oxidation potential | |

| N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine (TPD) | 1,3-Diisopropenylbenzene | Poly(TPD-1,3-diisopropenylbenzene) | Used as hole transporting layer in bright blue and yellow emitting EL devices |

Development of Cyclotriphosphazene-Containing 1,4-Phenylenediamine Derivatives

While there is extensive research on the synthesis of cyclotriphosphazene (B1200923) derivatives using 1,4-phenylenediamine, specific methodologies starting from N,N'-diphenyl-1,4-phenylenediamine were not detailed in the available literature. researchgate.netnih.gov The common synthetic route involves reacting hexachlorocyclotriphosphazene (HCCP) with nucleophiles like 1,4-phenylenediamine to create substituted phosphazene compounds. researchgate.netnih.gov

Compound Index

Spectroscopic and Structural Elucidation of N,n Diphenyl 1,4 Phenylenediamine Systems

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure and bonding within DPPD.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Key vibrational bands observed in the FTIR spectrum of DPPD include:

N-H Stretching: The N-H stretching vibrations of the secondary amine groups are typically observed in the region of 3400-3300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl rings appear above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are found in the 1600-1450 cm⁻¹ region.

N-H Bending: The N-H bending vibrations can be observed around 1605 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds are also present in the fingerprint region of the spectrum.

Quantum-chemical calculations, such as those using the B3LYP/6-31G* method, have been employed to compute the theoretical IR spectra of DPPD and its oxidation products. researchgate.net These calculations aid in the assignment of experimental vibrational frequencies and provide insights into the conformational isomers of the molecule. researchgate.net For instance, studies have identified four stable conformers of DPPD. researchgate.net Experimental IR spectra of DPPD heated in air have confirmed the formation of its double dehydrogenated oxidation product, N,N'-diphenyl-p-quinonediimine (DQDI). researchgate.net

Table 1: Key FTIR Vibrational Bands for N,N'-Diphenyl-1,4-phenylenediamine

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3400-3300 | mdpi.com |

| Aromatic C-H Stretching | >3000 | mdpi.com |

| C=C Aromatic Stretching | 1600-1450 | mdpi.com |

| N-H Bending | ~1605 | researchgate.net |

Raman Spectroscopy for Oxidation State and Conformational Analysis

Raman spectroscopy is particularly useful for studying the oxidation states and conformational changes of DPPD. acs.orgresearchgate.net The technique can distinguish between the reduced (leucoemeraldine), partially oxidized (semiquinone), and fully oxidized (quinone-diimine) forms of DPPD. acs.org

When DPPD interacts with surfaces like iron oxide, Raman spectroscopy can reveal changes in its oxidation state. For example, DPPD molecules near an iron oxide substrate can be converted to the fully oxidized (B2Q1) state. acs.org Characteristic Raman peaks for pure DPPD are observed at approximately 1615, 1193, 1028, and 994 cm⁻¹. acs.org The oxidation of DPPD can be electrochemically induced, and in situ Raman spectroscopy can monitor the formation of species like the semiquinone radical cation (B3•+) and the monoprotonated form of DPPD (B3+). researchgate.net

However, simultaneous identification of the oxidation states of both DPPD and a substrate like iron oxide can be challenging due to potential spectral overlap and noise. acs.org The choice of laser wavelength and power is critical to avoid sample degradation and to obtain high-quality spectra. acs.org

Table 2: Characteristic Raman Peaks for N,N'-Diphenyl-1,4-phenylenediamine

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1615 | Characteristic of pure DPPD | acs.org |

| 1193 | Characteristic of pure DPPD | acs.org |

| 1028 | Characteristic of pure DPPD | acs.org |

| 994 | Characteristic of pure DPPD | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the definitive structural elucidation of DPPD. nih.govnih.gov

In the ¹H NMR spectrum of N,N'-diphenyl-p-phenylenediamine, distinct signals are observed for the different types of protons present in the molecule. For instance, in a DMSO-d₆ solvent, the spectrum shows a signal around 7.88 ppm attributed to the N-H protons, while the aromatic protons appear in the range of 6.72 to 7.17 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the assignment of each carbon atom in the DPPD structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides valuable information about the electronic transitions and redox states of DPPD and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Redox States

UV-Vis spectroscopy is a key method for characterizing the different oxidation states of DPPD, as each state exhibits distinct absorption bands. acs.orgresearchgate.net The reduced form of DPPD typically shows absorption bands corresponding to π-π* transitions of the benzenoid rings. researchgate.net

Upon oxidation, new absorption bands appear. The partially oxidized semiquinone form shows a characteristic absorption peak. acs.org The fully oxidized N,N'-diphenyl-1,4-benzoquinonediimine (B2Q1) exhibits an absorption peak at a longer wavelength, which is attributed to the transition from the benzenoid ring to a fully oxidized quinoid ring. acs.org For instance, the visible spectrum of B2Q1 shows an absorption peak at approximately 531 nm. acs.org

In situ UV-Vis spectroelectrochemistry allows for the real-time monitoring of electronic changes during the electrochemical oxidation of DPPD. researchgate.netsemanticscholar.org This technique has been used to identify intermediate species generated during the oxidation process, such as the semiquinone radical cation. researchgate.net The interaction of DPPD with surfaces like iron oxide also leads to shifts in the UV-Vis absorption bands. acs.org

Table 3: UV-Vis Absorption Maxima for Different Oxidation States of N,N'-Diphenyl-1,4-phenylenediamine Systems

| Species | Absorption Maximum (nm) | Assignment | Reference |

| Reduced DPPD | ~337 | π-π* transition (on α-Fe₂O₃ film) | acs.org |

| Semiquinone form | ~361-367 | Semiquinone ring transition | acs.org |

| N,N'-Diphenyl-1,4-benzoquinonediimine (B2Q1) | ~531 | Benzenoid to quinoid transition | acs.org |

Photoluminescence (PL) Studies in Derivatives

While information specifically on the photoluminescence of N,N'-diphenyl-1,4-phenylenediamine itself is limited in the provided context, studies on related poly(1,4-phenylene vinylene) derivatives with ether substituents highlight the importance of structural modifications in tuning the photoluminescent properties of conjugated polymers. These modifications are aimed at improving solubility and processability for applications in organic light-emitting diodes (OLEDs). acs.org The principles of tuning electronic and emissive properties through derivatization are applicable to the broader class of phenylenediamine-containing materials.

Crystallographic Investigations

The solid-state structure of N,N'-diphenyl-1,4-phenylenediamine, also known as 1,4-benzenediamine, N,N'-diphenyl-, has been a subject of detailed crystallographic studies, revealing the existence of polymorphism, where a compound can exist in two or more crystalline forms. These different solid-state arrangements, or polymorphs, can significantly influence the material's physical properties. For N,N'-diphenyl-1,4-phenylenediamine, two principal polymorphs have been identified and characterized: an orthorhombic form and a triclinic form.

X-ray diffraction (XRD) has been the primary technique for identifying and characterizing the different polymorphic forms of N,N'-diphenyl-1,4-phenylenediamine. Each polymorph exhibits a unique crystal lattice, which results in a distinct XRD pattern, acting as a fingerprint for that specific crystalline structure.

The initially identified polymorph crystallizes in the orthorhombic system. This form was characterized by Povet'eva et al. in 1976. Subsequent research has confirmed this structure. The orthorhombic form is typically obtained through recrystallization from solvents like toluene. nih.gov

A second, triclinic polymorphic form can be obtained through methods such as sublimation of the purified orthorhombic form. nih.gov The triclinic form crystallizes in the centrosymmetric space group P-1, with two half molecules in the asymmetric unit. nih.govresearchgate.net

The crystallographic data for the two polymorphs, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Orthorhombic Polymorph | Triclinic Polymorph |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbcn | P-1 |

| a (Å) | 7.58 | 7.911 (2) |

| b (Å) | 9.98 | 8.984 (2) |

| c (Å) | 18.51 | 11.133 (3) |

| α (°) | 90 | 108.56 (3) |

| β (°) | 90 | 94.60 (3) |

| γ (°) | 90 | 112.38 (3) |

| V (ų) | 1400.6 | 675.0 (4) |

| Z | 4 | 2 |

Data for the orthorhombic form is from historical literature, and the triclinic form data is from more recent studies. nih.gov

The existence of polymorphism in N,N'-diphenyl-1,4-phenylenediamine is fundamentally linked to differences in the conformation of the molecule and the arrangement of these molecules within the crystal lattice.

The molecular conformation is primarily defined by the torsion angles between the central phenylenediamine ring and the two terminal phenyl rings. In the orthorhombic form, the molecule is relatively planar. nih.gov The torsion, as described by Euler angles, is less pronounced compared to the triclinic form. nih.gov

In contrast, the triclinic form exhibits a significantly more twisted molecular conformation. nih.gov There are two independent half-molecules in the asymmetric unit, and both show a greater degree of torsion of the terminal phenyl rings relative to the central ring. nih.gov This difference in molecular geometry is a key distinguishing feature between the two polymorphs.

The crystal packing in both polymorphs is dominated by van der Waals interactions. nih.gov There are no strong intermolecular interactions, such as classical hydrogen bonds, that dictate the packing arrangement. The molecules are arranged to maximize packing efficiency, and the differences in molecular conformation between the two polymorphs lead to distinct packing motifs. The more planar nature of the orthorhombic form allows for a different packing arrangement compared to the more twisted molecules of the triclinic form. These subtle differences in packing and conformation are responsible for the distinct thermodynamic stabilities and physical properties of the two polymorphs.

Electrochemical and Redox Behavior of 1,4 Benzenediamine, Diphenyl

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of DPPD. In a typical cyclic voltammogram of diphenylamine (B1679370) in acetonitrile (B52724), a single anodic (oxidation) and a corresponding cathodic (reduction) peak are observed. researchgate.net The initial oxidation is generally a reversible one-electron process, leading to the formation of a stable radical cation. researchgate.net

Studies on DPPD-loaded screen-printed electrodes in aqueous media have revealed more complex voltammetric behavior. An initial oxidation process occurs at the three-phase boundary between the solid DPPD particles, the carbon binder, and the aqueous solution, forming an insoluble layer of the radical cation salt. nih.gov At higher potentials, a second oxidation wave is observed, which is attributed to the bulk oxidation of DPPD. nih.gov The electrochemical behavior of N,N-dimethyl-p-phenylenediamine (DMPD) in aqueous media shows a diversity of mechanisms depending on the pH, including CE (chemical reaction preceding electron transfer), EE (two separate electron transfers), and ECE (electron transfer followed by a chemical reaction and another electron transfer) mechanisms. researchgate.net

The table below summarizes the key features observed in cyclic voltammetry studies of DPPD and related compounds.

| Compound | Solvent/Medium | Key Observations | Reference(s) |

| Diphenylamine | Acetonitrile | Single anodic and cathodic peak. | researchgate.net |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | Aqueous Media (screen-printed electrode) | Two distinct oxidative waves. | nih.gov |

| N,N-dimethyl-p-phenylenediamine (DMPD) | Aqueous Media | pH-dependent mechanisms (CE, EE, ECE). | researchgate.net |

Characterization of Electrogenerated Radical Cations and Oxidized Species

The oxidation of DPPD and its derivatives leads to the formation of radical cations, which are often stable and can be characterized using various spectroelectrochemical techniques. The radical cations of phenyl-substituted p-phenylenediamines exhibit broad intervalence-charge transfer bands in their absorption spectra. researchgate.net The stability of these oxidized species is influenced by the solvent, with some radical cations and dications being more stable in acetonitrile than in dichloromethane. researchgate.net

In the case of diphenylamine, the radical cations can undergo coupling reactions (C-C, C-N, and N-N) to form different dimerization products, each with its own characteristic redox behavior. utexas.edu The formation of diphenylbenzidine as a dimerization product has been identified. utexas.edu The electrogenerated radical cation of caffeine, in contrast, is unable to undergo subsequent proton transfer and coupling reactions due to methylation at the N7 position. mdpi.com Instead, it reacts with nucleophiles present in the solution. mdpi.com

Computational studies, such as ab initio molecular orbital calculations, have been employed to investigate the inter-radical interactions of paired p-phenylenediamine (B122844) radical cations. nih.gov These studies help in understanding the formation of cation dimers in solution. nih.gov

Key characteristics of the electrogenerated species are outlined in the table below.

| Parent Compound | Electrogenerated Species | Characterization Techniques | Key Findings | Reference(s) |

| Phenyl-substituted p-phenylenediamines | Radical Cations | UV/Vis/NIR Spectroelectrochemistry | Broad intervalence-charge transfer bands. | researchgate.net |

| Diphenylamine | Radical Cations, Dimerization Products | Cyclic Voltammetry, Digital Simulations | Formation of diphenylbenzidine via C-C, C-N, or N-N coupling. | utexas.edu |

| p-Phenylenediamine | Radical Cation Dimers | Ab initio Molecular Orbital Calculations | Investigation of inter-radical interaction potentials. | nih.gov |

| Caffeine | Radical Cation | Chromatographic and Spectral Data | Reacts with nucleophiles, no dimerization. | mdpi.com |

Electron and Proton Transfer Mechanisms during Oxidation

The oxidation of DPPD and related aromatic amines often involves coupled electron and proton transfer steps. The mechanism can be a sequential process, with an initial electron transfer followed by proton transfer, or a concerted electron/proton transfer (EPT) where both events occur simultaneously. osti.gov

The table below summarizes the proposed mechanisms for electron and proton transfer.

| Compound/System | Proposed Mechanism | Method of Investigation | Key Aspects | Reference(s) |

| Diphenylamine | EC2EE-type (Dimerization, Proton Loss, Electron Transfer) | Rapid Scan Cyclic Voltammetry, Digital Simulations | Initial dimerization of radical cations is a key step. | utexas.edu |

| N,N-dimethyl-p-phenylenediamine (DMPD) | pH-dependent (CE, EE, ECE) | Cyclic Voltammetry | The reaction pathway is highly sensitive to proton concentration. | researchgate.net |

| Phenols/Laccase | Concerted Electron/Proton Transfer (EPT) | Hammett Approach, Marcus Analysis | Simultaneous transfer of an electron and a proton. | nih.gov |

Influence of Substituents on Oxidation Potentials

The oxidation potentials of DPPD derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net

For two series of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives, a linear relationship, consistent with the Hammett equation, was observed between the half-wave oxidation potentials and the electronic nature of the substituents. researchgate.net Similarly, for p-phenylenediamines and N,N,N',N'-tetramethyl-p-phenylenediamine substituted with varying numbers of phenyl groups, the redox potentials show a linear correlation with the number of substituents, reflecting the additive effects of electron-donating methyl groups and electron-withdrawing phenyl groups. researchgate.net The introduction of electron-withdrawing nitronyl nitroxide groups on a p-phenylenediamine core strongly influences the oxidation potential of the central PDA unit. nih.gov

The following table presents data on the effect of substituents on the oxidation potentials of p-phenylenediamine derivatives.

| Derivative Series | Substituent Effect | Correlation | Reference(s) |

| N,N,N',N'-tetraaryl-p-phenylenediamines | Electron-donating and -withdrawing groups | Hammett relationship | researchgate.net |

| Phenyl-substituted p-phenylenediamines and N,N,N',N'-tetramethyl-p-phenylenediamine | Phenyl (electron-withdrawing) and Methyl (electron-donating) groups | Linear correlation with the number of substituents | researchgate.net |

| p-Phenylenediamine with nitronyl nitroxide groups | Nitronyl nitroxide (electron-withdrawing) | Strong influence on the oxidation potential | nih.gov |

Electrochromic Behavior of Redox-Active Derivatives

The redox-active nature of DPPD and its derivatives can lead to electrochromic behavior, where the color of the compound changes upon oxidation or reduction. Diphenylamine itself is a well-known redox indicator. wikipedia.org Upon oxidation, it first forms the colorless diphenylbenzidine, which is then further oxidized to the intensely colored diphenylbenzidine violet. kfs.edu.eg This color change is reversible and is the basis for its use in redox titrations. kfs.edu.eg

Derivatives of p-phenylenediamines are known for their useful electrochemical and spectrochemical properties, which can be tuned by substitution on the aromatic ring and the nitrogen atoms. researchgate.net Their low oxidation potentials and the formation of stable, colored semiquinone radical cations make them suitable for applications in electrochromism. researchgate.net

The table below provides an overview of the electrochromic properties of diphenylamine.

| Compound | Oxidized Form(s) | Color Change | Application | Reference(s) |

| Diphenylamine | Diphenylbenzidine, Diphenylbenzidine Violet | Colorless to Violet | Redox Indicator | wikipedia.orgkfs.edu.eg |

Computational and Theoretical Investigations of N,n Diphenyl 1,4 Phenylenediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the properties of DPPD. These calculations offer a balance between computational cost and accuracy, making them suitable for a molecule of this size.

Geometric Optimization and Vibrational Frequency Analysis

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G*, have been used to determine the optimized geometries of DPPD. researchgate.net Conformational analysis has revealed the existence of several stable conformers. researchgate.net The optimized geometric parameters, such as bond lengths and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. For instance, changes in dihedral angles upon optimization can indicate significant conformational shifts. nih.gov

Vibrational frequency analysis is often performed following geometric optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation. researchgate.netnih.gov The agreement between calculated and experimental vibrational frequencies helps in the accurate assignment of spectral bands to specific molecular motions. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

For DPPD and related compounds, HOMO-LUMO analysis helps to elucidate charge transfer characteristics within the molecule. sapub.orgnih.gov The distribution of the HOMO and LUMO densities indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. sapub.org

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govirjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For DPPD, MEP analysis can identify the reactive sites, which is particularly relevant to its antioxidant activity where it donates a hydrogen atom.

Ab Initio and Composite Quantum Chemical Methods

For higher accuracy, ab initio and composite quantum chemical methods have been utilized to study DPPD. nih.gov Ab initio methods, such as DLPNO-CCSD(T), and composite methods like the Gaussian-n (G4) and Weizmann-n (W1BD) theories, provide more precise calculations of molecular properties, including bond dissociation energies. nih.gov These methods, while computationally more demanding, serve as benchmarks for results obtained from DFT calculations. nih.gov The use of reference reactions, such as isodesmic and homodesmotic reactions, in conjunction with these high-level methods, further enhances the accuracy of the calculated thermochemical data. nih.gov

Bond Dissociation Energy (BDE) Calculations

A critical aspect of DPPD's function as an antioxidant is the ease with which the N-H bond can be broken to donate a hydrogen atom to a radical species. The N-H bond dissociation energy (BDE) is a direct measure of this bond strength. Both experimental and computational methods have been employed to determine the N-H BDE in DPPD. researchgate.netresearchgate.net

Quantum-chemical calculations using various methods, including semiempirical (MOPAC), ab initio, and DFT, have been performed to calculate the N-H BDE. researchgate.net One study reported a calculated N-H BDE of 351.3 kJ∙mol⁻¹ for DPPD using a combination of high-level ab initio and DFT methods. nih.gov Another study experimentally determined the N-H BDE in the 4-anilinodiphenylaminyl radical (the radical formed after the first H-atom donation from DPPD) to be 278.6 ± 3.0 kJ mol⁻¹. researchgate.net These values are crucial for understanding the antioxidant mechanism and efficiency of DPPD.

| Bond | Method | Calculated BDE (kJ/mol) |

| N-H in DPPDA | Combined ab initio and DFT | 351.3 nih.gov |

| N-H in 4-anilinodiphenylaminyl radical | Experimental | 278.6 ± 3.0 researchgate.net |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of molecules like DPPD. nih.gov While specific MD studies solely focused on DPPD are less common in the provided context, the principles of MD are applicable. Such simulations can explore the conformational landscape of the molecule over time, identifying the most stable conformations and the energy barriers between them. nih.gov This is particularly important for a flexible molecule like DPPD, where different conformations can exhibit different reactivities and physical properties. researchgate.netresearchgate.net The conformational behavior is influenced by factors such as the rotation around the C-N bonds and the inversion at the nitrogen atoms.

Theoretical Insights into Nonlinear Optical (NLO) Properties

Theoretical and computational studies provide a fundamental understanding of the nonlinear optical (NLO) properties of molecules by correlating their electronic structure with their response to intense electromagnetic fields. For N,N'-Diphenyl-1,4-phenylenediamine, also known as 1,4-Benzenediamine, diphenyl-, such investigations are crucial for predicting its potential in NLO applications. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), to calculate key parameters like the first and second hyperpolarizabilities (β and γ), which are microscopic measures of a material's NLO response.

For instance, theoretical assessments of donor-bridge-acceptor molecules show that the choice of the aromatic bridge significantly impacts the second-order NLO response. uj.ac.za Similarly, studies on substituted anilines have used methods like Møller-Plesset perturbation theory (MP2) to elucidate the effects of different substituents and conjugation lengths on hyperpolarizability. mq.edu.au

Although direct computational data for N,N'-Diphenyl-1,4-phenylenediamine is absent in the reviewed literature, the established theoretical frameworks applied to analogous compounds suggest that its symmetric diarylamine structure with extended π-conjugation across the phenyl rings would be a key determinant of its NLO characteristics. Future computational studies focusing specifically on this molecule would be necessary to quantify its hyperpolarizability and fully assess its potential as an NLO material.

Chemical Reactivity and Mechanistic Studies

Disproportionation Reactions of Radical Cations

Radical cations are reactive species with an unpaired electron, making them unstable. wikipedia.org They can undergo disproportionation, a reaction where two radicals react to form two different non-radical products. wikipedia.org In these reactions, one molecule acts as a hydrogen acceptor while the other acts as a donor, leading to the formation of a double bond. wikipedia.org

The formation of radical cations from p-phenylenediamine (B122844) derivatives is a critical aspect of their chemistry, particularly in the context of their antioxidant properties. researchgate.net The dehydrogenation of DPPD can lead to the formation of biradicals. researchgate.net Studies on related N,N'-substituted p-phenylenediamines have shown that the stability of the resulting radicals is a key factor in their antioxidant effectiveness. researchgate.net While detailed mechanistic studies specifically on the disproportionation of DPPD radical cations are not extensively available in the provided results, the general principles of radical chemistry suggest that such reactions are plausible. wikipedia.org The generation of radical cations can be achieved through various methods, including electrochemical oxidation or chemical oxidation. princeton.edu Once formed, these radical cations can participate in a variety of reactions, with deprotonation being a major pathway. princeton.edu

Interactions with Nucleophiles

The reactivity of 1,4-Benzenediamine, diphenyl- and its derivatives with nucleophiles is a key aspect of its chemical behavior. The oxidized form of DPPD, N,N′-diphenyl-1,4-benzoquinonediimine, can interact with nucleophiles. acs.org For instance, studies on the interaction of DPPD with iron oxide surfaces show that the reduced form of DPPD transforms into a semiquinone form. acs.org This indicates a redox reaction where the iron oxide acts as an oxidizing agent.

In a broader context, p-phenylenediamine (PPD) and its derivatives are known to react with nucleophiles. ebi.ac.uk For example, reductive soft nucleophiles like N-acetyl cysteine and glutathione (B108866) can prevent the self-conjugation reactions of PPD. ebi.ac.uk The interaction with nucleophiles is also central to the synthesis of various derivatives. For example, the reaction of cyclohexenone motifs with amines as nucleophiles can lead to the formation of m-phenylenediamine (B132917) derivatives. acs.org

The general reactivity profile of DPPD indicates that it can neutralize acids in exothermic reactions to form salts and water. noaa.govchemicalbook.com It may also be incompatible with various compounds, including isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. noaa.govchemicalbook.com

Polymerization and Advanced Materials Synthesis Utilizing 1,4 Benzenediamine, Diphenyl

Incorporation into Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility and processability, limiting their applications. ntu.edu.tw The incorporation of the bulky, non-planar N,N'-diphenyl-1,4-phenylenediamine moiety into the polymer chain is a successful strategy to overcome these limitations. ntu.edu.twmdpi.com

The synthesis of these modified polyamides typically involves the polycondensation of a diamine containing the DPPD unit with various aromatic dicarboxylic acids or their diacid chlorides. ntu.edu.twresearchgate.net For instance, novel aromatic polyamides have been successfully prepared from N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine and different aromatic dicarboxylic acids. ntu.edu.tw The presence of the bulky triphenylamine (B166846) units disrupts the intermolecular hydrogen bonding and the coplanarity of the aromatic rings, which in turn reduces the polymer's crystallinity and enhances its solubility in organic solvents. ntu.edu.tw

These resulting polyamides are generally amorphous and readily dissolve in solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), allowing them to be solution-cast into transparent, tough, and flexible films. ntu.edu.twresearchgate.net Despite the improved solubility, these polymers maintain a high level of thermal stability, with glass transition temperatures (Tg) often exceeding 250°C and 10% weight-loss temperatures surpassing 550°C. ntu.edu.tw The mechanical properties of the films are also noteworthy, with tensile strengths in the range of 91–115 MPa and initial moduli between 2.3–2.9 GPa. ntu.edu.tw

| Property | Value |

| Inherent Viscosities | 0.56–1.21 dL/g researchgate.net |

| Glass-Transition Temperatures (Tg) | 196–287 °C ntu.edu.twresearchgate.net |

| 10% Weight-Loss Temperatures | > 500 °C ntu.edu.twresearchgate.net |

| Tensile Strengths | 91–115 MPa ntu.edu.tw |

| Elongations to Break | 8–11% ntu.edu.tw |

| Initial Moduli | 2.3–2.9 GPa ntu.edu.tw |

This table showcases the typical properties of aromatic polyamides incorporating 1,4-Benzenediamine, diphenyl-.

Role as a Precursor in Polydiacetylene Synthesis

While direct information on the role of 1,4-Benzenediamine, diphenyl- as a precursor in polydiacetylene synthesis is not extensively detailed in the provided search results, the underlying principles of polydiacetylene formation suggest a potential pathway. Polydiacetylenes are typically synthesized via the topochemical polymerization of diacetylene monomers in the solid state. This process requires the monomer units to be precisely arranged in the crystal lattice.

The incorporation of the bulky and rigid N,N'-diphenyl-1,4-phenylenediamine moiety could be envisioned in the design of novel diacetylene monomers. By attaching diacetylene functionalities to the phenyl rings of the DPPD core, it might be possible to create monomers that self-assemble into the required crystalline arrangement for solid-state polymerization. The electronic properties of the DPPD core could also influence the polymerization process and the final properties of the resulting polydiacetylene. Further research in this area would be necessary to fully elucidate the potential of DPPD derivatives in polydiacetylene synthesis.

Development of Hole Transport Polymers for Organic Electronics

The N,N'-diphenyl-1,4-phenylenediamine moiety is a well-established hole-transporting unit. ntu.edu.twresearchgate.net Consequently, polymers incorporating this structure are extensively investigated for their applications in organic electronics, particularly as hole transport layers (HTLs) in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

New hole transport polymers have been synthesized through the polyaddition of N,N'-diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine with divinyl or diisopropenyl benzene (B151609). researchgate.net These polymers exhibit high glass transition temperatures and low oxidation potentials, which are desirable characteristics for stable and efficient hole transport. researchgate.net The synthetic methodology allows for easy modification of the aryl groups on the amine with electron-donating or electron-withdrawing groups, enabling the fine-tuning of the polymer's redox potential. researchgate.net

These polymers are often soluble in common organic solvents, allowing for the formation of uniform, amorphous layers via simple spin-coating processes. researchgate.net The resulting HTLs have been successfully integrated into two-layer OLEDs, demonstrating performance comparable to devices fabricated using vapor-deposited low molecular weight materials. researchgate.net The incorporation of these polymeric HTLs can lead to bright electroluminescence, with some devices achieving luminance values exceeding 8000 cd/m². researchgate.net

| Polymer System | Key Features | Application |

| Poly(N,N'-diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine-co-divinylbenzene) | High Tg, Low oxidation potential | Hole Transport Layer in OLEDs researchgate.net |

| Poly(N,N'-diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine-co-diisopropenylbenzene) | High Tg, Tunable redox potential | Hole Transport Layer in OLEDs researchgate.net |

| Polyamides with triphenylamine units | Good thermal stability, Soluble | Potential for Hole Transport in electronic devices ntu.edu.tw |

This table highlights examples of hole transport polymers derived from 1,4-Benzenediamine, diphenyl- and their applications.

Strategies for Enhancing Polymer Solubility and Processability

As previously mentioned, a primary challenge with many high-performance aromatic polymers is their limited solubility and processability. The incorporation of 1,4-Benzenediamine, diphenyl- and its derivatives is a key strategy to address this issue. ntu.edu.twmdpi.com

The introduction of bulky, pendant phenyl groups along the polymer backbone effectively disrupts the close packing of polymer chains and hinders the formation of strong intermolecular interactions, such as hydrogen bonding in polyamides. ntu.edu.tw This disruption of order reduces crystallinity and allows solvent molecules to penetrate and solvate the polymer chains more easily.

Several approaches have been successfully employed:

Incorporation of Bulky Pendant Groups: Synthesizing polymers from monomers containing the N,N'-diphenyl-1,4-phenylenediamine moiety directly introduces bulky phenyl groups. ntu.edu.tw

Use of Non-coplanar Monomers: The propeller-like shape of the triphenylamine units derived from DPPD introduces a non-coplanar structure into the polymer backbone, further preventing chain stacking. ntu.edu.tw

Synthesis of N-phenylated Amide Units: The creation of poly(N-phenylamide-imide)s and poly(N-phenylamide-amide)s from diamines derived from DPPD results in polymers with enhanced solubility. researchgate.net

These strategies have led to the development of a range of aromatic polyamides and polyimides that are readily soluble in common organic solvents, enabling their processing from solution into films and coatings. ntu.edu.twresearchgate.netresearchgate.net

Influence of N,N'-Diphenyl-1,4-phenylenediamine Moiety on Polymer Conductivity

The N,N'-diphenyl-1,4-phenylenediamine moiety, with its electron-rich nitrogen atoms and extended π-conjugation, can significantly influence the electrical conductivity of polymers. While most polymers are insulators, the incorporation of such electroactive units can introduce semiconducting or even conducting properties. mdpi.comresearchgate.net

In polymers like poly(p-phenylenediamine), the conductivity is attributed to the movement of charge carriers, such as polarons, along the polymer backbone. mdpi.com The presence of the diphenyl-substituted diamine can affect this conductivity in several ways. The bulky phenyl groups might increase the distance between polymer chains, potentially hindering interchain charge hopping. However, the electron-donating nature of the diphenylamino groups can also facilitate the formation of charge carriers upon doping or electrochemical oxidation.

For instance, in poly(p-phenylenediamine)/montmorillonite composites, the DC conductivity was found to be higher than that of the pristine polymer, reaching values up to 10⁻⁶ S/cm. mdpi.com The charge transport mechanism in these materials is complex and can involve both polaronic conduction at lower temperatures and ionic conduction at higher temperatures. mdpi.com

Interfacial Phenomena and Surface Interactions

Interaction of N,N'-Diphenyl-1,4-phenylenediamine with Metal Oxide Surfaces

Research has shown that DPPD strongly interacts with metal oxide surfaces, such as iron oxide (α-Fe₂O₃). acs.org This interaction is a key factor in understanding its role as a corrosion inhibitor. The nature of this interaction involves both physisorption and chemisorption, leading to the formation of a protective layer on the metal surface.

The interaction between DPPD and iron oxide surfaces is characterized by charge transfer. acs.org Spectroscopic studies have demonstrated that when the reduced form of DPPD (leucoemeraldine) comes into contact with α-Fe₂O₃, it transforms into its semiquinone form. acs.org This transformation indicates a transfer of electrons from the DPPD molecule to the iron oxide surface. This process is fundamental to the compound's ability to pacify the metal surface and inhibit corrosion. The presence of solvents, such as methanol, can further influence these interactions, potentially leading to the fully oxidized (benzoquinonediimine) state of DPPD at the interface with the native oxide layer on a steel substrate. acs.org

A variety of spectroscopic techniques have been employed to study the adsorption and transformation of DPPD on metal oxide surfaces. acs.org

Visible Spectroscopy: This technique can distinguish between the different oxidation states of DPPD. For instance, the reduced form of DPPD powder shows a characteristic π–π* transition. When deposited as a thin film on α-Fe₂O₃, this band exhibits a blue shift, providing evidence of the interaction and transformation at the surface. acs.org

Raman Spectroscopy: Raman spectra of DPPD on iron oxide surfaces show characteristic peaks that confirm the presence of the transformed semiquinone state. acs.org This provides direct evidence of the charge transfer occurring at the interface.

Mid-Infrared (Mid-IR) Spectroscopy: Mid-IR spectroscopy has been crucial in determining the preferred orientation of DPPD molecules on iron oxide surfaces. acs.org The analysis of vibrational modes helps to rule out certain orientations, such as the molecules lying flat on the surface. acs.org

Molecular Orientation and Film Formation on Substrates

The orientation of DPPD molecules on a substrate is critical to the formation and properties of the resulting film. Studies combining mid-IR spectroscopy and atomic force microscopy (AFM) have provided detailed insights into this aspect. acs.org

Initially, DPPD molecules tend to adsorb on the iron oxide surface "on their edge." As the coverage increases and multilayers begin to form, the molecular orientation changes to "standing on end." acs.org AFM imaging has shown that DPPD can form ribbon-like islands on the substrate. acs.org For instance, a 1.6 nm thick layer of DPPD vacuum-deposited onto a substrate at 40 °C forms these distinct structures. acs.org On a steel substrate, DPPD has been observed to form dendritic islands, indicating strong intermolecular attractions as well as adhesion to the iron oxide surface. acs.org

The thickness of the film is a key parameter in determining the molecular orientation. Step height analysis using AFM has been used to estimate the thickness of the first monolayer. acs.org

Table 1: Estimated Film Thickness and Monolayer Coverage of DPPD

| Film Thickness (nm) | Estimated Monolayer (ML) Coverage |

|---|---|

| ~0.5 nm | ~1.0 ML |

| 0.54 nm | 1.07 ML |

| 0.7 nm (theoretical edge-on) | 1.0 ML |

This table is based on data suggesting that a film thickness of approximately 0.5 nm corresponds to one monolayer of DPPD molecules. acs.org

Relevance to Corrosion Inhibition Mechanisms (Chemical Aspects)

The interfacial behavior of DPPD is directly relevant to its function as a corrosion inhibitor for metals like steel. The formation of a strongly interacting, oriented film on the metal oxide surface acts as a physical barrier, preventing corrosive agents from reaching the metal.

The charge transfer from the DPPD molecule to the metal oxide surface is a crucial chemical aspect of its corrosion inhibition mechanism. acs.org By donating electrons to the surface, DPPD can reduce the metal oxides, a process that is believed to contribute to the "self-healing" properties of coatings containing aniline (B41778) oligomers like DPPD. acs.org The transformation of DPPD to its semiquinone form upon interaction with the surface is a direct manifestation of this redox activity. acs.org This ability to engage in redox reactions at the metal surface is a key feature that distinguishes it from simple barrier-type inhibitors.

Derivative Chemistry: Synthesis, Characterization, and Structure Activity Relationships

Design and Synthesis of Substituted 1,4-Benzenediamine, diphenyl- Derivatives

The synthesis of substituted 1,4-benzenediamine, diphenyl- derivatives is primarily achieved through cross-coupling reactions that form carbon-nitrogen bonds. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that utilizes a copper catalyst to couple aryl halides with amines. wikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. frontiersin.org However, advancements have introduced the use of soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org The general mechanism involves the in-situ formation of a copper(I)-amide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination, a more modern approach, employs a palladium catalyst and offers a broader substrate scope and greater functional group tolerance compared to traditional methods. wikipedia.orglibretexts.org This reaction can be performed under milder conditions and has become a widely used method for synthesizing aryl amines. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl product. libretexts.org Several generations of catalyst systems have been developed, often utilizing sterically hindered phosphine (B1218219) ligands to improve reaction rates and yields. wikipedia.org

The synthesis of specific derivatives often starts with a substituted o-phenylenediamine, which undergoes a multi-step process. nih.gov For instance, the synthesis of N-substituted benzamide (B126) derivatives has been achieved based on the structure of Entinostat (MS-275), involving the characterization of intermediates and final products using techniques like IR, MS, ¹H NMR, and ¹³C NMR. researchgate.net Similarly, the synthesis of benzimidazole (B57391) derivatives can be accomplished through various methods, including microwave irradiation and using catalysts like trifluoroacetic acid. rasayanjournal.co.in

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper | Palladium |

| Typical Conditions | High temperatures (>200°C) | Milder temperatures |

| Substrate Scope | More limited, often requires activated aryl halides | Broader, greater functional group tolerance |

| Ligands | Can be performed without, but modern methods use them | Typically requires phosphine or carbene ligands |

Influence of Substituent Effects on Electronic Structure and Redox Properties

The electronic structure and redox properties of 1,4-benzenediamine, diphenyl- derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. These modifications allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electron-donating groups (EDGs) attached to the phenyl rings increase the electron density of the system, leading to a destabilization (increase in energy) of the HOMO. chemrxiv.orgnih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, stabilizing (lowering the energy of) the HOMO. nih.gov This effect is also observed in the redox potentials of the derivatives. The introduction of EDGs generally leads to a negative shift in the redox potential, making the molecule easier to oxidize. researchgate.net

The Hammett equation provides a quantitative relationship between the electronic properties of substituents and the reactivity or equilibrium constants of a reaction. libretexts.org For substituted N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives, linear Hammett relationships are observed for both the first and second half-wave oxidation potentials. researchgate.net This indicates a systematic and predictable influence of the substituents on the redox behavior. For example, in the dissociation of substituted benzophenones, a good Hammett plot can be generated from the relative intensities of fragment ions, with improved correlations when using σ+ and σ− constants for substituents that have strong resonance effects. nih.gov

The stability of the oxidized species is also affected by substituents. Derivatives with EWGs are generally stable after one-electron oxidation, while those with EDGs can be stable after both one- and two-electron oxidations. researchgate.net In some cases, such as with diphenylamine-substituted osmanaphthalyne complexes, the first oxidation can be localized on the diphenylamine (B1679370) group itself. reading.ac.uk

Table 2: Effect of Substituents on Electronic Properties

| Substituent Type | Effect on HOMO Energy | Effect on Oxidation Potential |

|---|---|---|

| Electron-Donating Group (EDG) | Increases (destabilizes) | Decreases (easier to oxidize) |

| Electron-Withdrawing Group (EWG) | Decreases (stabilizes) | Increases (harder to oxidize) |

Modulating Optoelectronic Properties through Chemical Modification

Chemical modification of the 1,4-benzenediamine, diphenyl- framework is a key strategy for tuning its optoelectronic properties, particularly the HOMO-LUMO energy gap, which dictates the absorption and emission characteristics of the molecule.

The introduction of different functional groups allows for the strategic tuning of the HOMO and LUMO energies. chemrxiv.org For instance, in triphenylamine-based dyes, introducing a strong electron-donating group like dimethylamino can significantly increase the HOMO energy, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the absorption spectrum. chemrxiv.orgscispace.com This is because the LUMO energy often remains relatively constant while the HOMO energy is more easily modulated by substituents on the donor part of the molecule. chemrxiv.orgscispace.com

The architecture of the molecule, often designed as a Donor-π-Acceptor (D-π-A) system, plays a crucial role. researchgate.net The 1,4-benzenediamine, diphenyl- moiety typically acts as the electron donor (D). By varying the π-linker and the acceptor (A) unit, the intramolecular charge transfer (ICT) characteristics can be enhanced, leading to improved optoelectronic performance. researchgate.net For example, in phenoxazine-based dyes, certain thiophene-based π-linkers have been shown to remarkably improve ICT and generate a smaller HOMO-LUMO energy gap. researchgate.net

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and understanding these properties. chemrxiv.orgresearchgate.netresearchgate.net These calculations can accurately estimate HOMO and LUMO energies, energy gaps, and absorption wavelengths, providing valuable insights for the rational design of new materials. scispace.comchemrxiv.org For instance, studies have shown that the choice of functional in DFT calculations can significantly impact the accuracy of the predicted LUMO energies and HOMO-LUMO gaps. chemrxiv.org

Impact of Molecular Structure on Liquid Crystalline Behavior

The molecular structure of 1,4-benzenediamine, diphenyl- derivatives is a critical determinant of their ability to form liquid crystalline phases. Liquid crystals possess properties of both liquids (fluidity) and crystals (long-range order), and their behavior is intimately linked to molecular shape and intermolecular interactions. tcichemicals.com

For a molecule to exhibit liquid crystalline properties, it typically requires a rigid core and flexible terminal groups. nih.gov In the context of 1,4-benzenediamine, diphenyl- derivatives, the central phenylenediamine diphenyl core provides the necessary rigidity. The addition of flexible alkyl or alkoxy chains as terminal substituents is a common strategy to induce liquid crystallinity. usm.my The length and branching of these chains significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. usm.mynih.gov

Intermolecular interactions, such as C-H⋯π interactions between substituents, can also play a role in stabilizing the liquid crystalline phase by promoting less dynamic molecular motions in the solid state. rsc.org The study of structure-property relationships is essential for designing new liquid crystalline materials with desired properties for applications in organic electronics and display technologies. rsc.orgresearchgate.net

Table 3: Factors Influencing Liquid Crystalline Behavior

| Structural Feature | Influence on Liquid Crystallinity |

|---|---|

| Rigid Core | Provides structural anisotropy necessary for long-range order. |

| Flexible Terminal Chains | Promotes fluidity and influences mesophase type and transition temperatures. |

| Lateral Substituents | Can lower melting points and affect molecular packing. |

| Overall Molecular Shape | Determines the type of self-assembly (e.g., calamitic, discotic). |

| Intermolecular Interactions | Can stabilize the liquid crystalline phase. |

Advanced Applications in Materials Science and Organic Electronics

Role as Core Component in Optoelectronic Devices

The electron-donating nature and planar conformation of 1,4-Benzenediamine, diphenyl- and its derivatives allow for effective π-π stacking interactions, which are crucial for charge transport in organic electronic devices. These properties have led to its investigation and use in several optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of 1,4-Benzenediamine, diphenyl- serve as critical components in the hole transport layer (HTL). The function of the HTL is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while blocking the passage of electrons from the emissive layer to the anode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination, leading to more efficient light emission.

Polymers synthesized from derivatives like N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine have been successfully used to create HTLs. researchgate.net These polymers are noted for their high glass transition temperatures, which contributes to the thermal stability of the device, and low oxidation potentials, which facilitates hole injection. researchgate.net Double-layer OLEDs fabricated with these polymers as the HTL have demonstrated bright electroluminescence, underscoring their effectiveness in enhancing device performance. researchgate.net The fundamental properties of 1,4-Benzenediamine, diphenyl- make it an excellent building block for these specialized polymers.

Organic Thin-Film Transistors (OTFTs)

While derivatives of 1,4-Benzenediamine, diphenyl- are established as hole-transport materials in OLEDs, their direct application as the primary semiconducting channel material in Organic Thin-Film Transistors (OTFTs) is less documented in current research. The development of OTFTs often requires materials with high charge carrier mobility and stability. acs.orgcloudfront.net

However, the inherent properties that make it a good hole transporter suggest its potential utility in other parts of an OTFT's architecture. For instance, organic molecules can be incorporated into gate dielectric layers to improve device performance. northwestern.edu The development of complex, multi-layer device structures, including printable nanoscale multilayer gate dielectrics, opens possibilities for incorporating molecules like 1,4-Benzenediamine, diphenyl- to optimize charge injection or enhance stability, even if not used as the active semiconductor itself. northwestern.edu

Organic Solar Cells

Based on available research, the specific role of 1,4-Benzenediamine, diphenyl- as a core component in the active layer of organic solar cells (OSCs) is not prominently documented. Research in OSCs is focused on developing non-fullerene acceptors and designing specific donor-acceptor architectures to maximize power conversion efficiency.

Charge Transport Mechanisms in Organic Electronic Materials

The charge transport properties of materials based on 1,4-Benzenediamine, diphenyl- are fundamental to their function in electronic devices. Studies on closely related aromatic diamines, such as N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB), provide significant insight into the governing mechanisms. researchgate.net

The charge transport in these materials is typically governed by a mechanism known as Space-Charge Limited Current (SCLC). researchgate.net At low applied voltages, the current-voltage (J-V) characteristic follows Ohm's law, where the current is proportional to the voltage. However, as the voltage increases, the injected charge carrier density surpasses the intrinsic carrier density, and the current becomes limited by the buildup of space charge within the material. researchgate.net Impedance spectroscopy studies on hole-only devices with NPB have been used to model the device as an equivalent parallel RC network, allowing for the determination of properties like the density of thermally generated charge carriers, which was found to be approximately 3.1×10¹⁶ cm⁻³. researchgate.net

Furthermore, the interaction of 1,4-Benzenediamine, diphenyl- with surfaces like iron oxide demonstrates its redox activity. Spectroscopic analyses show that the reduced form of the compound can transform into a semiquinone radical by interacting with the oxide surface. acs.org This ability to be easily oxidized is central to its function as a hole transport material, where it mediates the movement of positive charges through the loss and gain of electrons.

Table 1: Charge Transport Properties of a Related Aromatic Diamine (NPB)

| Property | Value/Observation | Mechanism |

|---|---|---|

| J-V Characteristic | Obeys Ohmic law below 0.6V | - |

| J-V Characteristic | Space-charge limited current (SCLC) regime above 0.6V | - |

| Thermally Generated Carrier Density | ~3.1×10¹⁶ cm⁻³ | - |

| Device Model | Equivalent parallel RC network with series resistance | Impedance Spectroscopy |

Materials for Nonlinear Optics

There is limited information available in the surveyed research regarding the specific nonlinear optical (NLO) properties of 1,4-Benzenediamine, diphenyl-. The development of NLO materials typically focuses on molecules with strong donor-acceptor groups that can lead to a large change in dipole moment upon excitation, a field where other classes of organic compounds have been more extensively studied.

Chemical Stabilization Mechanisms for Polymeric Materials and Fuels (Research Focus)